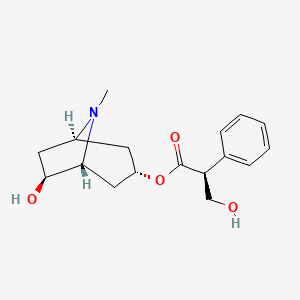
Anisodamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized from tropine, which is derived from the hydrolysis of tropinone. The synthetic route involves the esterification of tropine with tropic acid, followed by hydroxylation to introduce the hydroxyl group at the 7β position . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often starts with the extraction of tropane alkaloids from plants like Datura. The extracted tropane alkaloids are then subjected to chemical transformations, including esterification and hydroxylation, to produce this compound . Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Anisodamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield tropine derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include this compound N-oxide, tropine derivatives, and various substituted this compound compounds .
科学的研究の応用
Clinical Applications
Anisodamine has been primarily utilized in the treatment of circulatory disorders and acute medical conditions. Its effectiveness has been demonstrated in various clinical scenarios:
- Septic Shock : this compound has shown significant efficacy in treating septic shock. It improves microcirculation and reduces inflammation, which is critical in managing this life-threatening condition. Studies indicate that this compound treatment can lower levels of inflammatory cytokines such as TNF-α and IL-6 in septic models, thereby improving renal function and overall survival rates in animal studies .
- Contrast-Induced Nephropathy : A meta-analysis evaluated the use of this compound in preventing contrast-induced nephropathy (CIN) during percutaneous coronary interventions (PCI). The results suggested that this compound administration resulted in lower serum creatinine levels and improved estimated glomerular filtration rates (eGFR) among patients undergoing PCI for acute myocardial infarction .
- Acute Kidney Injury : this compound has been investigated for its protective effects against acute kidney injury (AKI), particularly in models induced by lipopolysaccharides. It has demonstrated the ability to reduce oxidative stress and cell apoptosis, thus ameliorating renal dysfunction .
Table 1: Summary of Key Studies on this compound
作用機序
Anisodamine exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (M receptors) and α1 adrenergic receptors. By blocking these receptors, this compound inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow . Additionally, this compound activates the cholinergic anti-inflammatory pathway by rerouting acetylcholine to α7 nicotinic acetylcholine receptors (α7nAChR), which reduces inflammation and oxidative stress .
類似化合物との比較
Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.
Scopolamine: Used for its anticholinergic effects, particularly in motion sickness.
Anisodine: A derivative of anisodamine with similar pharmacological effects but different potency and toxicity profiles.
Uniqueness of this compound: this compound is unique due to its dual action as an anticholinergic and α1 adrenergic receptor antagonist. It has a lower toxicity profile compared to atropine and is particularly effective in improving microcirculation and reducing inflammation in shock conditions .
特性
CAS番号 |
55869-99-3 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14?,15+,16+/m1/s1 |
InChIキー |
WTQYWNWRJNXDEG-MFBPXJEXSA-N |
SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
異性体SMILES |
CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
正規SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
外観 |
Solid powder |
Key on ui other cas no. |
55869-99-3 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















